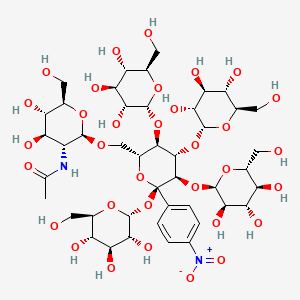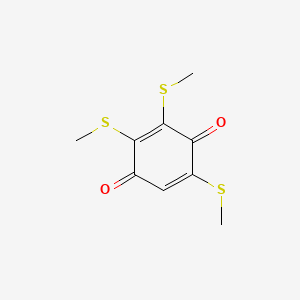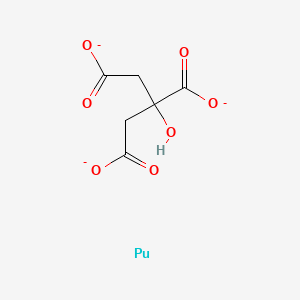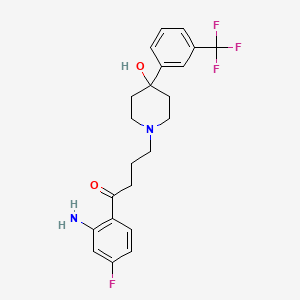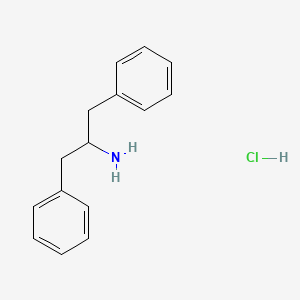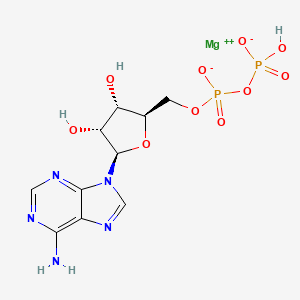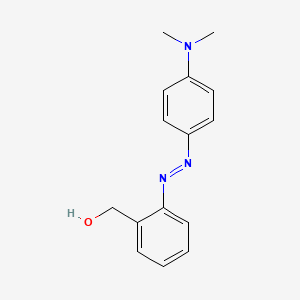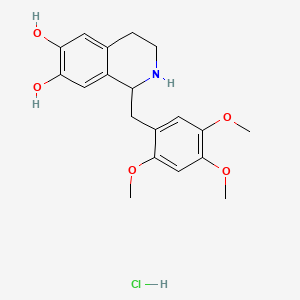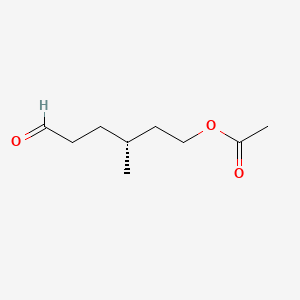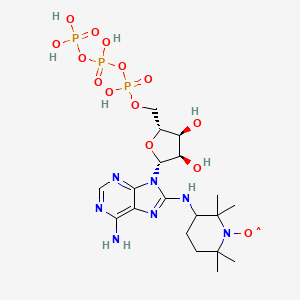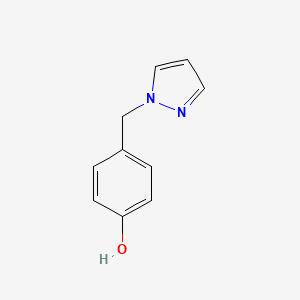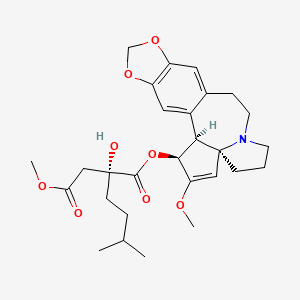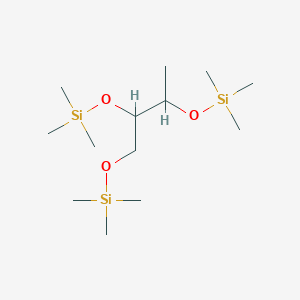
Butane, 1,2,3-tris(trimethylsiloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 1,2,3-tris(trimethylsiloxy)- is an organosilicon compound.
Aplicaciones Científicas De Investigación
Synthesis of Silicon-Modified Derivatives
The synthesis of silicon-modified butane-1,4-diol derivatives using 1,4-bis(trimethylsiloxy)but-2-ene demonstrates the versatility of this compound in creating functionalized materials. This process, which involves hydrosilylation and isomerization, highlights the compound's utility in organic synthesis (Engelbrecht et al., 1987).
Role in Oxygen-Permeable Hydrogel Materials
Butane, 1,2,3-tris(trimethylsiloxy)-, has significant applications in the production of oxygen-permeable hydrogel materials, particularly in the context of contact lenses. The compound contributes to higher oxygen permeability and improved mechanical properties of hydrogels, making it valuable in medical and optical applications (Lai, 1995).
Development of Polymethyl(trimethylsiloxy)siloxane
The compound is instrumental in the anionic ring-opening polymerization of 1,3,5-trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane, leading to the creation of polymethyl(trimethylsiloxy)siloxane. This showcases its role in the development of novel polysiloxanes, a class of polymers with wide-ranging industrial and commercial applications (Cai & Weber, 2000).
Thermally Induced Decomposition Studies
Research on the thermally induced decomposition of related compounds provides insights into the stability and decomposition pathways of butane, 1,2,3-tris(trimethylsiloxy)- under specific conditions. This information is crucial for understanding its behavior and safety in various applications (Bahlawane et al., 2008).
Gas Permeation Properties
Studies on the gas permeation properties of related polysiloxanes have implications for the use of butane, 1,2,3-tris(trimethylsiloxy)- in membrane technologies, particularly for fluid separation at high temperatures. The compound's structural properties can influence the permeability and selectivity of membranes (Pinnau & He, 2004).
Propiedades
Nombre del producto |
Butane, 1,2,3-tris(trimethylsiloxy)- |
|---|---|
Fórmula molecular |
C13H34O3Si3 |
Peso molecular |
322.66 g/mol |
Nombre IUPAC |
1,3-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C13H34O3Si3/c1-12(15-18(5,6)7)13(16-19(8,9)10)11-14-17(2,3)4/h12-13H,11H2,1-10H3 |
Clave InChI |
YXTPRNAJOICBLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



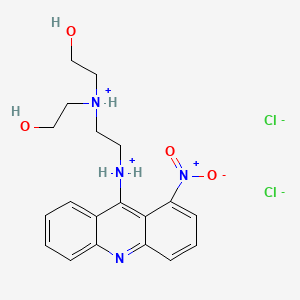
![4-[[(1R)-2-[[(2R)-3-(2,3-dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1197173.png)
